4-Fluoroazepan-3-one hydrochloride
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Description
4-Fluoroazepan-3-one hydrochloride (FAZ) is a psychoactive compound that belongs to the class of sedatives and hypnotics known as benzodiazepines. It has a molecular formula of C6H11ClFNO and an average mass of 167.609 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact structure visualization is not provided in the search results.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, exhibiting structural similarity to 4-Fluoroazepan-3-one hydrochloride, is a high affinity, orally active h-NK(1) receptor antagonist. It has demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Intramolecular Interactions and Structural Influence
The intramolecular β-fluorine⋯ammonium interaction in 4- and 8-membered rings, including structures related to this compound, has been explored. The conformations of molecules like 3-fluoroazetidinium hydrochloride are significantly influenced by through-space C–F⋯N+ interactions (Gooseman et al., 2006).
Synthesis of Substituted Fluoropiperidines and Azepanes
Optically active prolinols can be converted into optically active 3-fluoropiperidines, and the method can also be applied to 2-hydroxypiperidines to produce 3-fluoroazepanes. The process, which is likely applicable to the synthesis of related compounds like this compound, involves a rearrangement via an aziridinium intermediate (Déchamps et al., 2007).
Isomorphism and Crystal Structure Variations
Compounds like 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-fluoro analogue are isomorphous, but not strictly isostructural, indicating that the inclusion of fluorine atoms can influence crystal packing and intermolecular interactions. This is relevant to the understanding of the crystallography of compounds like this compound (Acosta et al., 2009).
Synthesis of Fluorinated Molecules
The synthesis of fluorinated organic molecules is crucial for various applications in chemical and medical fields. The development of an efficient, metal-free method for the preparation of novel classes of fluorinated compounds, like 4-fluoro-1,3-benzoxazepines, demonstrates the versatility and importance of fluorination in compound synthesis, which is relevant for the synthesis and modification of this compound (Ulmer et al., 2016).
Properties
IUPAC Name |
4-fluoroazepan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-2-1-3-8-4-6(5)9;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCXWHABMFBTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)CNC1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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